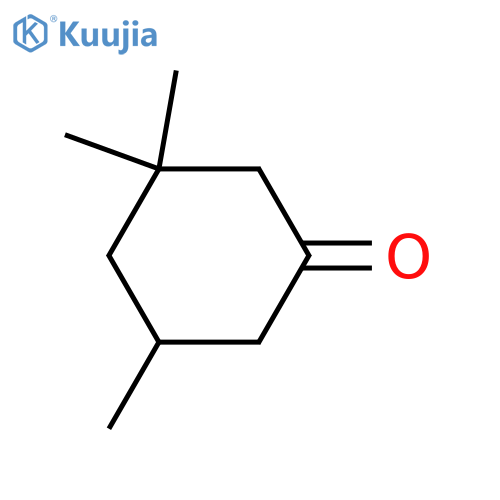

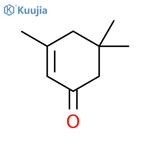

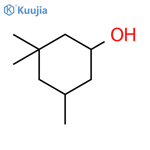

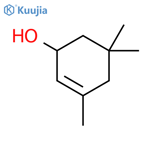

Study on the selective hydrogenation of isophorone

,

RSC Advances,

2021,

11(8),

4465-4471